molecular formula C35H37ClN2O2 B589020 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 CAS No. 1794737-31-7

4-Dechloro-4-(4-chlorophenyl) Loperamide-d6

Cat. No. B589020
CAS RN: 1794737-31-7
M. Wt: 559.18
InChI Key: AYFNODUPEBZSRR-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Dechloro-4-(4-chlorophenyl) Loperamide-d6” is a biochemical used for proteomics research . It is a stable isotope-labeled compound that can be used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food .


Molecular Structure Analysis

The molecular formula of “this compound” is C35H37ClN2O2 . Its molecular weight is 553.13 g/mol . The structure is complex, with multiple aromatic rings and a piperidine ring .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 553.1 g/mol . Its molecular formula is C35H37ClN2O2 . The compound is highly lipophilic .

Mechanism of Action

While the specific mechanism of action for “4-Dechloro-4-(4-chlorophenyl) Loperamide-d6” is not available, loperamide, a related compound, is known to decrease peristalsis and fluid secretion in the gastrointestinal tract, delay colonic transit time, and increase the absorption of fluids and electrolytes from the gastrointestinal tract .

properties

IUPAC Name

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFNODUPEBZSRR-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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